2-[(Cyclopentyloxy)methyl]phenylZinc bromide
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Overview
Description
2-[(cyclopentyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. It is a solution of the compound in THF, a common solvent for organometallic reagents. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[(cyclopentyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(cyclopentyloxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF to stabilize the organozinc compound. The general reaction scheme is as follows:
2-[(cyclopentyloxy)methyl]bromobenzene+Zn→2-[(cyclopentyloxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to avoid impurities that could affect the performance of the organozinc reagent.
Chemical Reactions Analysis
Types of Reactions
2-[(cyclopentyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Solvents: THF is the preferred solvent due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound.
Scientific Research Applications
2-[(cyclopentyloxy)methyl]phenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical industry.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.
Mechanism of Action
The mechanism by which 2-[(cyclopentyloxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to a palladium catalyst in cross-coupling reactions. This process, known as transmetalation, is a key step in forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the cyclopentyloxy group.
Benzylzinc Bromide: Contains a benzyl group instead of the cyclopentyloxy group.
Cyclohexylzinc Bromide: Contains a cyclohexyl group instead of the cyclopentyloxy group.
Uniqueness
2-[(cyclopentyloxy)methyl]phenylzinc bromide is unique due to the presence of the cyclopentyloxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in organic synthesis, offering different reactivity profiles compared to its analogs.
Properties
Molecular Formula |
C12H15BrOZn |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
bromozinc(1+);cyclopentyloxymethylbenzene |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12;;/h1-3,6,12H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
DZALZSWNSKVSEG-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)OCC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
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